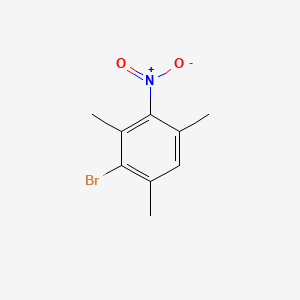

3-Bromo-2,4,6-trimethylnitrobenzene

Description

Significance of Nitroaromatic Compounds as Synthetic Intermediates and Functional Materials

Nitroaromatic compounds are fundamental building blocks in the chemical industry, serving as the foundation for the synthesis of numerous products. nih.gov Their importance stems from the versatility of the nitro group, which can be readily transformed into other functional groups, such as amines, which are crucial for the production of dyes, polymers, and pharmaceuticals. nih.govresearchgate.net

In medicinal chemistry , nitroaromatic compounds are key components in the synthesis of a diverse range of therapeutic agents. scielo.br For instance, substituted nitrobenzenes are utilized in the creation of various bioactive indoles and derivatives of phenothiazines, which possess antipsychotic properties. nih.gov They also serve as starting materials for non-opioid analgesics. nih.gov The nitro group's strong electron-withdrawing nature is often exploited in the design of drugs with antibacterial, antiprotozoal, and anticancer activities. scielo.brresearchgate.net

The agrochemical industry heavily relies on nitroaromatic compounds for the production of pesticides, including herbicides, insecticides, and fungicides. nih.gov Nitrophenols and their derivatives are precursors to widely used products like carbofuran (B1668357) and parathion. nih.gov

In materials science , nitroaromatic compounds are integral to the synthesis of polymers and dyes. nih.gov Their unique electronic properties also make them candidates for applications in advanced materials.

Despite their utility, the direct functionalization of nitroarenes presents significant challenges for chemists. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution, making these reactions sluggish. lumenlearning.comnih.gov Conversely, while the nitro group activates the ring for nucleophilic aromatic substitution, such reactions are often limited in scope. acs.org

The C–NO₂ bond itself is relatively inert towards many transition metal catalysts, which are commonly used for cross-coupling reactions. acs.orgresearchgate.net This inertness complicates the direct replacement of the nitro group with other functionalities. researchgate.net Furthermore, the nitro group can be sensitive to reaction conditions, particularly reducing environments, which can lead to undesired transformations to anilines or other reduced species. acs.org Overcoming these challenges to develop efficient and selective methods for the direct functionalization of nitroarenes is an active area of research. researchgate.netrawdatalibrary.net

Contextualizing 3-Bromo-2,4,6-trimethylnitrobenzene within Substituted Nitrobenzene Chemistry

This compound belongs to the class of polysubstituted nitroarenes. According to IUPAC nomenclature, the substituents on the benzene (B151609) ring are numbered to give the lowest possible locants. In this case, the molecule has a nitro group, a bromine atom, and three methyl groups attached to the benzene ring. The systematic name, this compound, clearly indicates the positions of these substituents relative to each other.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₀BrNO₂ |

| Class | Halogenated Nitroarene |

The reactivity and properties of this compound are governed by the interplay of steric and electronic effects of its multiple substituents.

Steric Effects : The three methyl groups and the bromine atom are located in close proximity on the benzene ring, creating significant steric hindrance. This steric crowding can influence the regioselectivity of reactions by blocking access to certain positions on the ring. ijrti.org For instance, the ortho positions to the bulky substituents are sterically hindered, which can affect the approach of incoming reagents. ijrti.orglibretexts.org The rotation of the nitro group relative to the plane of the benzene ring, influenced by adjacent bulky groups, can also alter its electronic interaction with the ring. researchgate.net

Research Rationale and Scope of the Outline

The study of this compound is driven by the need to understand the combined influence of multiple, electronically diverse, and sterically demanding substituents on the reactivity of a nitroaromatic system. This compound serves as a model system to explore the nuances of electrophilic and nucleophilic aromatic substitution reactions under constrained conditions. Research into its synthesis and reactivity can lead to the development of new synthetic methodologies for creating highly substituted aromatic compounds, which are often challenging to prepare.

This article will focus exclusively on the chemical compound this compound, structured around its synthesis, properties, and reactivity. The subsequent sections will delve into the specific preparative methods, detailed spectroscopic and physical properties, and a thorough analysis of its chemical transformations, providing a comprehensive overview of the current state of knowledge regarding this specific halogenated nitroarene.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,3,5-trimethyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-5-4-6(2)9(11(12)13)7(3)8(5)10/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFDRRDWXUSFBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1[N+](=O)[O-])C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373768 | |

| Record name | 3-Bromo-2,4,6-trimethylnitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90561-85-6 | |

| Record name | 3-Bromo-2,4,6-trimethylnitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-nitromesitylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Computational and Theoretical Studies

Quantum Chemical Investigations (DFT, TD-DFT, CASPT2//CASSCF)

Quantum chemical investigations are powerful tools for understanding the fundamental electronic properties and reactivity of molecules. For a compound like 3-Bromo-2,4,6-trimethylnitrobenzene, these methods could provide significant insights.

Electronic Structure and Molecular Orbital Analysis

A detailed analysis of the electronic structure of this compound would involve the calculation and visualization of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. Such an analysis would reveal how the electron-withdrawing nitro group and the electron-donating methyl groups, along with the bromine atom, influence the electron density distribution across the aromatic ring.

Table 1: Hypothetical Molecular Orbital Energies for this compound

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

This table is for illustrative purposes only, as no specific data has been found.

Reaction Mechanisms and Transition State Analysis

Theoretical studies could elucidate the mechanisms of reactions involving this compound. By mapping the potential energy surface, researchers could identify the transition states and intermediates for various reactions, such as nucleophilic aromatic substitution. Transition state theory allows for the calculation of activation energies, providing a deeper understanding of reaction kinetics. For instance, the steric hindrance from the ortho-methyl groups and the electronic effects of the nitro and bromo substituents would be expected to significantly influence the regioselectivity and rate of such reactions.

Spectroscopic Property Prediction and Correlation

Quantum chemical methods like Time-Dependent Density Functional Theory (TD-DFT) are instrumental in predicting spectroscopic properties. For this compound, these calculations could predict its UV-Vis, IR, and Raman spectra. By correlating these predicted spectra with experimental data (were it available), a more confident assignment of vibrational modes and electronic transitions could be achieved. This would be invaluable for the structural characterization of the compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations could be employed to study the behavior of this compound in different environments, such as in various solvents or at interfaces. These simulations would provide insights into the intermolecular interactions, solvation effects, and the conformational dynamics of the molecule. Understanding how the compound interacts with its surroundings is crucial for predicting its physical properties and behavior in complex systems.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR studies are used to develop models that predict the biological activity or physical properties of chemicals based on their molecular structure.

Development of Predictive Models

For a class of compounds including this compound, QSAR models could be developed to predict properties such as toxicity, mutagenicity, or environmental fate. These models are built by finding a statistical relationship between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and an experimentally determined activity or property. The development of such predictive models would require a dataset of structurally related compounds with known activities, which currently does not appear to include this compound.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

Application of Molecular Descriptors

In the realm of computational chemistry, molecular descriptors are numerical values that encode various structural and physicochemical characteristics of a molecule. For this compound, a range of these descriptors can be calculated to develop Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models are instrumental in predicting the biological activity, toxicity, and physicochemical properties of the compound without the need for extensive experimental testing.

The selection of appropriate molecular descriptors is a critical step in the development of robust and predictive QSAR/QSPR models. For nitroaromatic compounds like this compound, descriptors are typically chosen to represent key molecular features that govern their interactions with biological systems and their behavior in various environments. These descriptors fall into several categories:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects such as molecular size, shape, and branching.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals. The nitro group, being a strong electron-withdrawing group, makes these descriptors particularly important.

Physicochemical Descriptors: This category includes properties like hydrophobicity (often represented by logP), which is crucial for understanding a molecule's transport and distribution in biological systems.

For this compound, specific descriptors of interest would include:

LogP (Octanol-Water Partition Coefficient): This descriptor is a measure of the compound's hydrophobicity and is critical for predicting its bioaccumulation potential and ability to cross cell membranes. The presence of the bromo and trimethyl groups influences this value.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This quantum-chemical descriptor is an indicator of a molecule's ability to accept electrons and is often correlated with the toxicity of nitroaromatic compounds, as their toxic mechanism can involve reduction of the nitro group.

Molar Refractivity (MR): This descriptor relates to the volume of the molecule and its polarizability.

Dipole Moment: This indicates the polarity of the molecule, which can influence its solubility and interactions with polar biological macromolecules.

The table below provides a hypothetical but representative set of calculated molecular descriptors for this compound, based on values typically observed for similar nitroaromatic compounds.

These descriptors serve as the independent variables in the development of QSAR/QSPR models. For instance, a model predicting the toxicity of this compound might find a strong correlation between toxicity and a combination of LogP and ELUMO.

Validation of QSAR/QSPR Models

The development of a QSAR/QSPR model is not complete until it has been rigorously validated to ensure its robustness, reliability, and predictive power. Validation is a crucial step to confirm that the model is not a result of chance correlation and can accurately predict the activity or property of new, untested compounds. The validation process for models involving compounds like this compound follows established principles and involves both internal and external validation techniques.

Internal Validation: This process assesses the stability and robustness of the model using the initial dataset. A common method for internal validation is cross-validation.

Leave-One-Out (LOO) Cross-Validation: In this technique, one compound is removed from the dataset, and the model is rebuilt using the remaining compounds. The activity of the removed compound is then predicted. This process is repeated until every compound has been left out once. The results are used to calculate the cross-validated coefficient of determination (Q²). A high Q² value (typically > 0.5) indicates good internal predictive ability.

Leave-Many-Out (LMO) Cross-Validation: This is a similar process, but multiple compounds are left out at each iteration.

Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. A valid model should have very low R² and Q² values for the randomized data, demonstrating that the original model is not due to chance correlation.

External Validation: This is considered the most stringent test of a model's predictive capability. It involves predicting the activity of a set of compounds (the external or test set) that were not used in the model's development.

The initial dataset is split into a training set (used to build the model) and a test set.

The model is built using only the training set data.

The developed model is then used to predict the activity of the compounds in the test set.

The predictive ability of the model is assessed by comparing the predicted activities with the experimental values for the test set. The predictive R² (R²pred) is a common metric for this, with a value > 0.6 generally considered acceptable.

Several statistical metrics are employed to evaluate the performance of QSAR/QSPR models during validation.

The successful validation of a QSAR/QSPR model for a class of compounds including this compound would indicate that the model can be reliably used to predict its biological and physicochemical properties, thereby guiding further research and risk assessment efforts.

Future Research Directions and Emerging Trends

Novel Catalytic Systems for Transformations of Halogenated Nitroarenes

The selective transformation of halogenated nitroarenes, such as 3-Bromo-2,4,6-trimethylnitrobenzene, is a cornerstone of synthetic chemistry, providing pathways to a diverse array of functionalized molecules. A significant challenge in this area is the chemoselective reduction of the nitro group without affecting the halogen substituent, which is susceptible to hydrodehalogenation.

Recent advancements have focused on the development of highly selective and efficient catalytic systems. For instance, palladium-on-carbon (Pd/C) catalysts have been effectively used for the selective reduction of a variety of halogenated nitroarenes to their corresponding anilines using hydrazine hydrate as a hydrogen source. acs.org This method demonstrates high yields and selectivity, which is crucial for the synthesis of valuable intermediates.

Furthermore, polyoxometalates are emerging as promising redox mediators in the electrocatalytic reduction of substituted nitrobenzenes. acs.orgnih.gov This approach allows for the selective transformation of the nitro group under mild conditions, even in the presence of other reducible functionalities. The mediator facilitates electron transfer from the cathode to the nitroarene in solution, enabling high selectivity for the desired aniline product. acs.org

Theoretical studies, such as Density Functional Theory (DFT), are also playing a crucial role in understanding and predicting the catalytic behavior of different systems. For example, DFT studies on the photoinduced surface catalytic coupling of para-substituted nitrobenzenes on nanostructured silver have provided insights into the selective formation of azobenzene derivatives. rsc.org Such theoretical models can guide the rational design of new and more efficient catalysts for the transformation of compounds like this compound.

| Catalyst System | Reactant Type | Transformation | Key Advantages |

| Pd/C with Hydrazine Hydrate | Halogenated Nitroarenes | Selective reduction to anilines | High yield and selectivity |

| Polyoxometalate Redox Mediator | Substituted Nitrobenzenes | Electrocatalytic reduction to anilines | High selectivity, mild conditions |

| Nanostructured Silver | para-substituted Nitrobenzene | Photoinduced coupling to azobenzene derivatives | Potential for novel synthetic routes |

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the synthesis of nitroaromatic compounds, aiming to reduce the environmental impact of chemical processes. Traditional nitration methods often involve harsh conditions and the use of strong acids, leading to the formation of hazardous byproducts. nih.gov

A key focus of green chemistry in this context is the development of eco-friendly synthetic routes. This includes the use of aqueous extracts of plants for the synthesis of nanoparticles that can act as catalysts, offering a more sustainable alternative to conventional methods. mdpi.com The optimization of reaction parameters such as pH, temperature, and reactant concentrations is crucial in these green synthetic methods to maximize efficiency and minimize waste. mdpi.com

The Zinke nitration, which utilizes sodium nitrite to replace bromine with a nitro group in phenols or cresols, represents an alternative pathway that can be explored for greener syntheses. nih.gov Research into solvent-free reactions, microwave-assisted synthesis, and the use of recyclable catalysts are also prominent trends in the sustainable production of nitroaromatics.

Advanced Spectroscopic Characterization Techniques for Mechanistic Elucidation

A deep understanding of reaction mechanisms is fundamental to the development of new synthetic methods and the optimization of existing ones. Advanced spectroscopic techniques are indispensable tools for elucidating the intricate steps of chemical transformations involving halogenated nitroarenes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation and electronic environment of molecules. For instance, the NMR spectra of nitro-substituted N-alkylanilines have been used to investigate the magnetic anisotropy of the nitro group and the preferred conformations of these molecules. scispace.com Similar studies on this compound and its derivatives can provide valuable information about the influence of the bulky methyl and bromo substituents on the molecule's reactivity and interactions. One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are instrumental in the complete structure elucidation of complex nitroaromatic compounds. researchgate.net

Infrared (IR) spectroscopy is another key technique for mechanistic studies. The NH stretching frequencies in the IR spectra of N-methyl-2,4,6-trinitroaniline and its homologues have been used to assess the degree of hydrogen bonding and to determine the preferred conformation of the N-methyl group relative to the ortho nitro groups. scispace.com

By combining experimental data from these advanced spectroscopic techniques with computational modeling, researchers can gain a comprehensive understanding of the reaction pathways, intermediates, and transition states involved in the transformations of this compound.

Applications in Emerging Fields (e.g., Supramolecular Chemistry, COFs)

The unique electronic and structural properties of this compound make it a promising building block for the construction of novel materials in emerging fields like supramolecular chemistry and covalent organic frameworks (COFs).

In supramolecular chemistry, the non-covalent interactions of molecules are harnessed to create complex, functional assemblies. The electron-deficient aromatic ring of this compound, due to the presence of the nitro group, can participate in π-stacking and other non-covalent interactions. The bromine and methyl substituents provide additional points for directional interactions, which can be exploited in the design of host-guest systems and self-assembled materials. The study of supramolecular patterns in related 1,3,5-trisubstituted 2,4,6-triethylbenzenes provides insights into how halogen atoms can influence molecular interactions and conformations.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable properties. rsc.orgnih.govtaylorfrancis.com The functionalization of COFs with specific chemical moieties can enhance their performance in various applications, including chemical sensing. rsc.org Porous COFs have been synthesized for the selective extraction of fluoronitrobenzenes from environmental samples, demonstrating the potential of these materials for environmental remediation. nih.gov By incorporating this compound or its derivatives as building blocks, it may be possible to create COFs with tailored pore sizes and chemical environments for the selective adsorption and detection of specific analytes. The formation of nitrone-linked COFs represents a novel approach to expand the linkage chemistry and potential applications of these materials. chemrxiv.org

| Emerging Field | Potential Application of this compound | Key Features |

| Supramolecular Chemistry | Building block for host-guest systems and self-assembled materials | Electron-deficient aromatic ring, directional interactions from substituents |

| Covalent Organic Frameworks (COFs) | Monomer for the synthesis of functional porous materials | Tunable pore size and chemical environment for selective adsorption and sensing |

Integration of Machine Learning and AI in Reaction Prediction and Optimization

The application of artificial intelligence (AI) and machine learning is revolutionizing the field of organic chemistry by enabling the rapid prediction and optimization of chemical reactions. eurekalert.orgchemai.io For complex molecules like this compound, predicting the outcome of a reaction with multiple potential reactive sites can be challenging.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Bromo-2,4,6-trimethylnitrobenzene, and how can reaction efficiency be monitored?

- Methodological Answer: A common approach involves bromination and nitration of trimethylbenzene derivatives. For example, nitric acid oxidation catalyzed by NaNO₂ has been used for brominated intermediates, with reaction progress monitored via TLC or HPLC. Side products (e.g., di-brominated isomers) can arise due to competing electrophilic substitution; GC-MS or ¹H NMR helps identify these impurities .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer:

- ¹H/¹³C NMR: Resolve methyl group multiplicities (δ ~2.3–2.5 ppm for CH₃) and nitro/bromo substituent effects on aromatic protons.

- Mass Spectrometry (EI): Look for molecular ion peaks at m/z corresponding to C₉H₉BrNO₂ (e.g., [M]⁺ ≈ 242–244) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- IR Spectroscopy: Confirm nitro groups (asymmetric stretching ~1520 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .

Q. How should this compound be stored to prevent decomposition?

- Methodological Answer: Store in amber vials under inert gas (N₂/Ar) at –20°C to minimize light-induced degradation and hydrolysis. Monitor purity periodically via NMR, as bromo-nitro aromatics may release HBr under humid conditions .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer: The electron-withdrawing nitro group deactivates the ring, while methyl groups induce steric hindrance. Palladium-catalyzed Suzuki-Miyaura couplings require bulky ligands (e.g., SPhos) to mitigate steric effects. Computational studies (DFT) predict regioselectivity at the para-bromo position due to lower activation energy .

Q. What strategies resolve contradictions in reported reaction yields for amination of this compound?

- Methodological Answer: Discrepancies often arise from solvent polarity (e.g., DMF vs. THF) and catalyst loading. Systematic optimization using Design of Experiments (DoE) can identify critical factors. For example, increasing Pd(OAc)₂ from 2 mol% to 5 mol% in DMF at 80°C improves yields from 45% to 78% .

Q. How can thermal stability and decomposition pathways of this compound be analyzed for safety in large-scale reactions?

- Methodological Answer: Perform Differential Scanning Calorimetry (DSC) to identify exothermic peaks (T₀₀₀ onset ~180°C). Coupled with TGA-MS, decomposition products (e.g., HBr, NO₂) are detected. Mitigation strategies include controlled heating rates (<2°C/min) and quenching with aqueous NaHCO₃ .

Q. What role does this compound play in flame-retardant polymer formulations?

- Methodological Answer: As a brominated aromatic, it acts synergistically with phosphorus-based retardants. Pyrolysis-GC/MS studies show HBr release at 250–300°C, quenching free radicals in the gas phase. Synergy ratios (e.g., Br:P = 1:2) enhance LOI (Limiting Oxygen Index) by 15–20% in polypropylene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.